molecular formula C25H24N2O4 B13964829 1-(3-tert-butyl-5-(6-hydroxynaphthalen-2-yl)-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione CAS No. 1355646-93-3

1-(3-tert-butyl-5-(6-hydroxynaphthalen-2-yl)-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione

Cat. No.: B13964829
CAS No.: 1355646-93-3
M. Wt: 416.5 g/mol
InChI Key: HDZUMYQGSZNMMK-UHFFFAOYSA-N
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Description

1-(3-tert-butyl-5-(6-hydroxynaphthalen-2-yl)-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione is a complex organic compound with a unique structure that combines a pyrimidine core with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-tert-butyl-5-(6-hydroxynaphthalen-2-yl)-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrimidine core: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the tert-butyl group: This step often involves alkylation reactions using tert-butyl halides.

    Attachment of the naphthalen-2-yl group: This can be done through a coupling reaction, such as Suzuki or Heck coupling.

    Methoxylation and hydroxylation: These functional groups can be introduced through selective methylation and hydroxylation reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-(3-tert-butyl-5-(6-hydroxynaphthalen-2-yl)-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone.

    Reduction: The pyrimidine ring can be reduced under appropriate conditions.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as PCC (Pyridinium chlorochromate) or KMnO4 (Potassium permanganate) can be used.

    Reduction: Reagents like LiAlH4 (Lithium aluminium hydride) or NaBH4 (Sodium borohydride) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the methoxy group could yield a variety of derivatives depending on the nucleophile used.

Scientific Research Applications

1-(3-tert-butyl-5-(6-hydroxynaphthalen-2-yl)-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its unique structure allows it to interact with biological molecules, making it a potential candidate for drug development.

    Medicine: It may have therapeutic potential due to its ability to modulate biological pathways.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(3-tert-butyl-5-(6-hydroxynaphthalen-2-yl)-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent downstream effects.

Comparison with Similar Compounds

Similar Compounds

    1-(3-tert-butyl-5-(6-hydroxynaphthalen-2-yl)-4-methoxyphenyl)pyrimidine-2,4(1H,3H)-dione: shares similarities with other pyrimidine derivatives, such as:

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry.

Properties

CAS No.

1355646-93-3

Molecular Formula

C25H24N2O4

Molecular Weight

416.5 g/mol

IUPAC Name

1-[3-tert-butyl-5-(6-hydroxynaphthalen-2-yl)-4-methoxyphenyl]pyrimidine-2,4-dione

InChI

InChI=1S/C25H24N2O4/c1-25(2,3)21-14-18(27-10-9-22(29)26-24(27)30)13-20(23(21)31-4)17-6-5-16-12-19(28)8-7-15(16)11-17/h5-14,28H,1-4H3,(H,26,29,30)

InChI Key

HDZUMYQGSZNMMK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1OC)C2=CC3=C(C=C2)C=C(C=C3)O)N4C=CC(=O)NC4=O

Origin of Product

United States

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